molecular formula C23H30Br2O2S2 B14214941 1,3-Bis(5-bromo-4-hexylthiophen-2-YL)propane-1,3-dione CAS No. 832732-82-8

1,3-Bis(5-bromo-4-hexylthiophen-2-YL)propane-1,3-dione

Cat. No.: B14214941
CAS No.: 832732-82-8
M. Wt: 562.4 g/mol
InChI Key: YAPKHZLIDRZJNH-UHFFFAOYSA-N
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Description

1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic electronics due to their excellent conductive and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione typically involves the bromination of 4-hexylthiophene followed by a coupling reaction with propane-1,3-dione. The reaction conditions often require the use of a catalyst such as palladium or nickel to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings contribute to its electronic properties, allowing it to participate in electron transfer processes. The bromine atoms can also engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

832732-82-8

Molecular Formula

C23H30Br2O2S2

Molecular Weight

562.4 g/mol

IUPAC Name

1,3-bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione

InChI

InChI=1S/C23H30Br2O2S2/c1-3-5-7-9-11-16-13-20(28-22(16)24)18(26)15-19(27)21-14-17(23(25)29-21)12-10-8-6-4-2/h13-14H,3-12,15H2,1-2H3

InChI Key

YAPKHZLIDRZJNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)Br)CCCCCC)Br

Origin of Product

United States

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